molecular formula C11H13N3 B1452691 (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine CAS No. 1156713-02-8

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B1452691
CAS No.: 1156713-02-8
M. Wt: 187.24 g/mol
InChI Key: RRTFBILUUADTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(p-Tolyl)-1H-imidazol-2-yl)methanamine is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This chemical serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features an imidazole ring, a privileged structure in pharmacology known to interact with a wide range of biological targets, such as enzymes and receptors . The structure is further substituted with a p-tolyl group and a reactive methanamine moiety, making it a valuable building block for the synthesis of more complex molecules. While specific biological data for this exact compound is limited in the public domain, its core structure is recognized for its research potential. For instance, a structurally related compound, 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one, has been evaluated for use as a flavouring substance, demonstrating the interest in p-tolyl-imidazole derivatives in applied research . Researchers may explore this methanamine derivative as a precursor in developing novel ligands or probing biochemical pathways. Key Identifiers: • CAS Number: 1156713-02-8 • Molecular Formula: C11H13N3 • Molecular Weight: 187.24 g/mol • IUPAC Name: 1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine • SMILES: NCC1=NC(C2=CC=C(C)C=C2)=CN1 This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only (RUO).

Properties

IUPAC Name

[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTFBILUUADTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution on Imidazole Precursors

One approach involves the nucleophilic substitution on 2-substituted imidazole precursors with amine-containing reagents. For example, reactions of imidazole derivatives bearing leaving groups at the 2-position with aliphatic amines can proceed smoothly under mild conditions such as room temperature in acetonitrile. Aromatic amines may require more forcing conditions like heating in DMSO at 100 °C for 24–48 hours to achieve substitution, though this is more relevant for analogues and related heterocycles.

Condensation of Substituted Aromatic Aldehydes with Diamines

A one-pot synthesis method reported for imidazole amine derivatives involves condensation of substituted aryl aldehydes (such as p-tolyl aldehyde) with propane-1,2,3-triamine in tert-butanol (t-BuOH) solvent. The reaction is catalyzed by sodium iodide and anhydrous magnesium sulfate at elevated temperatures (~80 °C), with gradual addition of hydrogen peroxide to facilitate ring closure and oxidation steps. This method yields imidazoline amine derivatives structurally related to imidazol-2-yl methanamine compounds.

Cyclization Using Phenylenediamine and Glycine

Another synthetic route for benzimidazole-based methanamines, which can be adapted for imidazole derivatives, involves reacting substituted phenylenediamines with glycine in acidic conditions (4N HCl) at elevated temperatures (95–100 °C) for 12–18 hours. The reaction mixture is then neutralized, cooled, and the product isolated by filtration and purified by column chromatography. This method yields methanamine-functionalized heterocycles with moderate yields (45–50%) and high purity.

Regioselective Annulation with Imidoyl Chlorides

A regioselective synthesis involving (1H-imidazol-2-yl)methanamine as a starting material reacts with imidoyl chlorides in tetrahydrofuran (THF) in the presence of triethylamine at room temperature for several days (5–7 days). The triethylamine hydrochloride by-product is filtered off, and the product is isolated by crystallization. This method is notable for its mild conditions, simple work-up, and high yields (~87%), and could be adapted for preparing substituted imidazol-2-yl methanamines such as the p-tolyl derivative.

Typical Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Purification Method
Nucleophilic substitution on imidazole Aliphatic amine, acetonitrile Room temperature Hours to days Moderate to high Chromatography
Condensation of aryl aldehyde + triamine p-Tolyl aldehyde, propane-1,2,3-triamine, NaI, MgSO4, H2O2 80 °C Several hours Moderate Crystallization, TLC
Cyclization of phenylenediamine + glycine 4N HCl, heat 95–100 °C 12–18 hours 45–50 Column chromatography
Regioselective annulation with imidoyl chloride (1H-imidazol-2-yl)methanamine, imidoyl chloride, triethylamine, THF 20 °C (room temp) 5–7 days Up to 87 Filtration and crystallization

Characterization and Purity

  • The final compound is often isolated as a dihydrochloride salt to improve stability and handling.
  • Purity is confirmed by techniques such as ^1H NMR spectroscopy, showing characteristic signals for the methanamine group and aromatic protons.
  • Mass spectrometry confirms molecular weight (e.g., m/z ~260 for the dihydrochloride salt).
  • Melting point and elemental analysis data are used to ensure compound identity and purity.
  • Chromatographic methods (e.g., column chromatography with hexane:ethyl acetate mixtures) are standard for purification.

Summary of Research Findings

  • Mild reaction conditions favoring nucleophilic substitution on imidazole derivatives are effective for introducing methanamine groups.
  • One-pot syntheses using aryl aldehydes and polyamines provide efficient access to imidazole amine derivatives with potential for structural diversity.
  • Regioselective annulation methods offer high yields and straightforward isolation, suitable for preparing substituted imidazol-2-yl methanamines.
  • Purification and characterization protocols are well established, ensuring high purity (>90%) for research applications.
  • The compound’s analogues have been studied for biological activities such as somatostatin receptor agonism, indicating the synthetic importance of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a wide range of substituted imidazole compounds.

Scientific Research Applications

Overview

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine is a compound that features an imidazole ring substituted with a p-tolyl group and a methanamine group. This unique structure imparts various properties that make it suitable for multiple scientific research applications, particularly in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents. Research has indicated that derivatives of imidazole compounds can exhibit significant biological activities, including anticancer properties. For instance, studies have shown that similar imidazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for further functionalization, which can lead to the creation of heterocyclic compounds and natural product analogs. The compound can also be utilized in various synthetic pathways, including those involving Friedel-Crafts reactions and reductive amination, enhancing its utility in organic synthesis .

Material Science

The compound is being explored for its potential applications in developing novel materials with specific electronic, optical, or mechanical properties. The presence of the p-tolyl group enhances the lipophilicity of the compound, which could be advantageous in formulating materials with improved solubility and stability. Research into the material properties of imidazole derivatives suggests that they could be used in sensors or as components in electronic devices .

Case Studies

Several studies have highlighted the potential applications of imidazole derivatives similar to this compound:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various imidazole derivatives on human tumor cell lines. Results indicated that some compounds exhibited significant growth inhibition comparable to established chemotherapeutic agents like cisplatin .
  • Enzyme Inhibition : Research into neutral sphingomyelinase 2 inhibitors has shown that modifications to the imidazole core can significantly affect potency against cancer targets. This underscores the importance of structural variations in developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The p-tolyl group and methanamine moiety can further modulate the compound’s physicochemical properties and enhance its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine with structurally analogous imidazole- and heterocycle-based methanamines, focusing on synthesis , physicochemical properties , and biological activity .

Key Observations:

Substituent Effects: The p-tolyl group in the target compound provides moderate lipophilicity, whereas trifluoromethyl (CF₃) in [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine increases electronegativity and bioavailability .

Synthetic Routes: Reductive Amination: Used for the target compound (30% yield) and derivatives like 9b in neuropilin-1 antagonist synthesis . Microwave-Assisted Synthesis: Achieves higher yields (55–65%) for adenosine receptor ligands, reducing reaction times .

Activity Insights:

  • Antiangiogenic Activity : The target compound and its analogs (e.g., 9b ) inhibit neuropilin-1, disrupting VEGF signaling in cancer models .
  • Receptor Affinity: N-Benzyl derivatives show nanomolar affinity for adenosine A₂A receptors, suggesting utility in Parkinson’s disease therapy .

Biological Activity

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine, a derivative of imidazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a p-tolyl group and a methanamine moiety, which enhance its physicochemical properties and biological interactions. Research has indicated its applications in various fields, including drug design and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring facilitates hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity. The p-tolyl group enhances lipophilicity, while the methanamine moiety provides a site for further functionalization or interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays have demonstrated that derivatives of imidazole, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth.

Cell Line IC50 (µM) Mechanism
MCF-74.2Apoptosis induction
A5490.71Cell cycle arrest
Colo-2058.12Cytotoxicity via mitochondrial pathway

This table summarizes the IC50 values observed in recent studies, indicating the compound's potency against different cancer types .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting monoamine oxidase B (MAO-B), which is relevant in treating neurological disorders. The selectivity and potency of this compound as an MAO-B inhibitor were evaluated using both in vitro and in silico methods, revealing nanomolar activity against this target .

Study 1: Antitumor Efficacy

In a study conducted by Insuasty et al., various substituted imidazole derivatives were synthesized and screened for anticancer activity. The study found that compounds similar to this compound exhibited significant growth inhibition in K-562 cell lines with GI50 values ranging from 0.04 to 11.4 µM .

Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with cyclin-dependent kinases (CDKs). The compound's ability to inhibit CDK2 was assessed, demonstrating an IC50 of 0.98 ± 0.06 µM, indicating its potential as a therapeutic agent for cancer treatment through cell cycle regulation .

Q & A

Q. What are the key structural features and functional groups of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine, and how do they influence reactivity?

The compound contains a p-tolyl (para-methylphenyl) group attached to an imidazole ring, with a primary amine (-CH2NH2) at the 2-position. The imidazole ring provides aromaticity and hydrogen-bonding capability, while the p-tolyl group enhances lipophilicity. The amine group enables nucleophilic reactions (e.g., Schiff base formation) or coordination with metal ions. Computational analysis (e.g., DFT) can predict charge distribution, with the imidazole N-atoms acting as Lewis bases .

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical route involves:

  • Condensation : Reacting p-tolylaldehyde with glyoxal and ammonium acetate to form the imidazole core.
  • Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution.
  • Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization from ethanol . Key challenges include regioselectivity in imidazole formation and avoiding side reactions with the amine group.

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Solubility : Limited in water (logP ~1.2), requiring polar aprotic solvents (DMSO, DMF) for dissolution.
  • Stability : Hygroscopic; store at -20°C under inert gas (argon) to prevent oxidation of the amine group.
  • Polarizability : 22.5±0.5 ×10⁻²⁴ cm³, influencing non-covalent interactions in supramolecular assemblies .

Q. What safety precautions are essential when handling this compound?

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
  • Avoid skin contact due to potential irritation; wash with 0.1 M HCl if exposed.
  • Dispose of waste via incineration or licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for imidazole derivatives be resolved?

X-ray crystallography may reveal discrepancies in bond lengths (e.g., C-N in imidazole vs. amine). Use:

  • High-resolution XRD (λ = 0.71073 Å) to refine atomic positions.
  • Hirshfeld surface analysis to assess intermolecular interactions.
  • Complementary techniques : NMR (¹³C chemical shifts) and IR (N-H stretching at ~3400 cm⁻¹) to validate geometry .

Q. How can conflicting pharmacological data on imidazole-based ligands be addressed?

Discrepancies in receptor binding (e.g., H1/H4 histamine receptors) may arise from:

  • Protonation state : The imidazole ring’s pKa (~6.8) affects binding at physiological pH.
  • Conformational flexibility : Use molecular dynamics simulations to analyze ligand-receptor dynamics.
  • Assay variability : Standardize cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .

Q. What methodologies optimize synthetic yield while minimizing byproducts?

  • Catalyst screening : Test Pd/C or Raney Ni for reductive amination (yield improvement by 15-20%).
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and enhance regioselectivity.
  • In-line monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. How can stability-indicating analytical methods be developed for this compound?

  • Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions.
  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H2O/MeCN) to separate degradation products (e.g., oxidized amine).
  • Validation : Assess linearity (R² >0.999), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines .

Q. What computational tools predict the toxicological profile of imidazole derivatives?

  • QSAR models : Use ADMET Predictor™ or Toxtree to estimate acute toxicity (LD50) and mutagenicity.
  • Docking simulations : Identify off-target interactions (e.g., cytochrome P450 inhibition).
  • In silico metabolizers : SwissADME predicts phase I/II metabolism (e.g., N-methylation) .

Q. How can contradictions in biological activity data be resolved using multi-omics approaches?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-HRMS to track metabolite shifts (e.g., ATP depletion in cancer cells).
  • Network pharmacology : Integrate data with STRING or KEGG to map signaling pathways (e.g., MAPK/ERK) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.